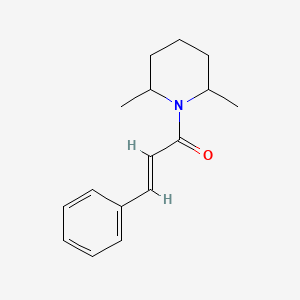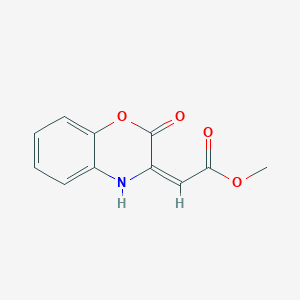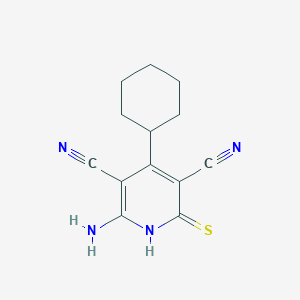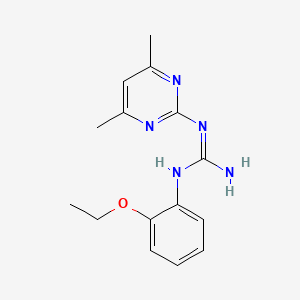
3-methyl-2-(2-phenylvinyl)-4(3H)-quinazolinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methyl-2-(2-phenylvinyl)-4(3H)-quinazolinone is a chemical compound that has been widely studied due to its potential therapeutic applications. It belongs to the family of quinazolinone derivatives, which have shown promising results in various fields of research.
Mecanismo De Acción
The mechanism of action of 3-methyl-2-(2-phenylvinyl)-4(3H)-quinazolinone is not fully understood. However, it has been reported to act on various molecular targets such as kinases, enzymes, and receptors. It has been found to inhibit the activity of tyrosine kinases, which play a crucial role in cancer cell proliferation and survival. It has also been reported to inhibit the activity of acetylcholinesterase, which is an enzyme involved in the breakdown of acetylcholine in the brain. In addition, it has been found to modulate the activity of various receptors such as the adenosine A2A receptor, which is involved in the regulation of inflammation.
Biochemical and Physiological Effects
3-methyl-2-(2-phenylvinyl)-4(3H)-quinazolinone has been reported to have various biochemical and physiological effects. In cancer research, it has been found to induce apoptosis and inhibit angiogenesis, which are crucial processes for cancer cell growth and survival. In Alzheimer's disease research, it has been shown to reduce the accumulation of amyloid-beta plaques in the brain, which is a hallmark of the disease. In inflammation research, it has been found to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the regulation of inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-methyl-2-(2-phenylvinyl)-4(3H)-quinazolinone in lab experiments include its high yield and purity, as well as its potential therapeutic applications. However, its limitations include its relatively high cost and the need for further research to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
There are several future directions for the research on 3-methyl-2-(2-phenylvinyl)-4(3H)-quinazolinone. One direction is to further investigate its potential therapeutic applications in cancer, Alzheimer's disease, and inflammation. Another direction is to explore its mechanism of action and identify its molecular targets. Additionally, future research could focus on developing more efficient and cost-effective synthesis methods for 3-methyl-2-(2-phenylvinyl)-4(3H)-quinazolinone.
Métodos De Síntesis
The synthesis of 3-methyl-2-(2-phenylvinyl)-4(3H)-quinazolinone involves the reaction of 2-phenylacetonitrile with 3-methyl-2-butanone in the presence of potassium hydroxide and acetic acid. The resulting product is then subjected to a reaction with 2-aminobenzoic acid in the presence of acetic anhydride and pyridine to obtain 3-methyl-2-(2-phenylvinyl)-4(3H)-quinazolinone. This synthesis method has been reported to have a high yield and purity of the final product.
Aplicaciones Científicas De Investigación
3-methyl-2-(2-phenylvinyl)-4(3H)-quinazolinone has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various diseases such as cancer, Alzheimer's disease, and inflammation. In cancer research, it has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In Alzheimer's disease research, it has been shown to reduce the accumulation of amyloid-beta plaques in the brain, which is a hallmark of the disease. In inflammation research, it has been found to reduce the production of pro-inflammatory cytokines and chemokines.
Propiedades
IUPAC Name |
3-methyl-2-[(E)-2-phenylethenyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O/c1-19-16(12-11-13-7-3-2-4-8-13)18-15-10-6-5-9-14(15)17(19)20/h2-12H,1H3/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLOUEMIBFMQVRP-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC2=CC=CC=C2C1=O)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=NC2=CC=CC=C2C1=O)/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49647933 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-methyl-2-[(E)-2-phenylethenyl]quinazolin-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(4-methoxyphenyl)-6-methylpyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione](/img/structure/B5910252.png)



![(methoxyimino){2-[2-(1-methylethylidene)hydrazino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B5910278.png)
![1-[3-(5-nitro-2-furyl)acryloyl]-1H-pyrazole](/img/structure/B5910291.png)
![2-[2-(3-bromophenyl)vinyl]-3-methyl-4(3H)-quinazolinone](/img/structure/B5910293.png)



![2-[2-(4-chlorophenyl)vinyl]-1-methyl-1H-benzimidazole](/img/structure/B5910327.png)

